molecular formula C4H7NO2 B12980611 (1S,2R)-2-Aminocyclopropane-1-carboxylic acid

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B12980611
M. Wt: 101.10 g/mol
InChI Key: LHKAUBTWBDZARW-STHAYSLISA-N
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Description

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral, non-proteinogenic amino acid of significant interest in biochemical research due to its strained cyclopropane ring. This structural feature makes it a valuable tool for probing enzyme mechanisms, particularly in the study of pyridoxal 5'-phosphate (PLP)-dependent enzymes. One of the most prominent research applications for analogs of this compound is in elucidating the activity of ACC deaminase (ACCD), a bacterial enzyme that cleaves the cyclopropane ring of its substrate, 1-aminocyclopropane-1-carboxylic acid (ACC), to yield α-ketobutyrate and ammonia . The stereospecific ring cleavage catalyzed by ACCD is a rare event in PLP-dependent enzymology, and chiral aminocyclopropanecarboxylic acids serve as critical mechanistic probes to investigate this unusual transformation, including the potential role of active-site residues acting as nucleophiles . In plant biology, ACC is the immediate biosynthetic precursor to the plant hormone ethylene . Therefore, structurally related compounds like this compound are of high value in studies aimed at understanding and modulating the ethylene biosynthesis pathway, with potential impacts on managing fruit ripening and plant stress responses. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1

InChI Key

LHKAUBTWBDZARW-STHAYSLISA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C(=O)O

Canonical SMILES

C1C(C1N)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization of Nitroacetate Derivatives

One established method involves the alkylation of nitroacetate esters with 1,2-dihaloethanes, followed by cyclization, reduction, and hydrolysis steps to yield the target amino acid. This approach was detailed in a patent describing the use of ethyl nitroacetate or methyl nitroacetate as starting materials and glycol dibromide or 1,2-ethylene dichloride as alkylating agents.

  • Stepwise Process:
    • Alkylation and Cyclization: Nitroacetate ester reacts with 1,2-dihaloethane in the presence of catalysts such as sodium carbonate or wormwood salt in methylene dichloride solvent at reflux temperatures (80–120 °C).
    • Reduction: The nitro group is reduced to an amino group using tin dichloride in methanol or ethanol at 15–20 °C.
    • Hydrolysis: Ester hydrolysis is performed with sodium or potassium hydroxide in methanol or ethanol at 70–90 °C.
    • Purification: The product is crystallized from 95% ethanol by cooling and stirring to obtain a high-purity compound.
Step Reagents/Conditions Purpose
Alkylation/Cyclization Nitroacetate ester + 1,2-dihaloethane, Na2CO3, CH2Cl2, 80–120 °C reflux Formation of cyclopropane ring
Reduction SnCl2, MeOH or EtOH, 15–20 °C Conversion of nitro to amino
Hydrolysis NaOH or KOH, MeOH or EtOH, 70–90 °C reflux Ester to carboxylic acid
Crystallization 95% ethanol, cooling, stirring Purification

This method yields this compound with high purity and is scalable for industrial production.

Asymmetric Cyclopropanation via Ylide and Carbene Intermediates

Another prominent synthetic strategy involves the asymmetric cyclopropanation of dehydroamino acid derivatives using ylides or diazo compounds to form the cyclopropane ring with controlled stereochemistry.

  • Key Features:
    • Use of chiral catalysts or auxiliaries to induce enantioselectivity.
    • Cyclopropanation of alkenes derived from amino acid precursors.
    • Subsequent functional group manipulations to yield the amino acid.

For example, the synthesis of (1S,2R)-(+)-2-phenyl-1-aminocyclopropane-1-carboxylic acid was achieved by ylide cyclopropanation of dehydroamino acid derivatives, demonstrating high stereoselectivity and yield.

Cyclization of γ-Substituted Amino Acid Derivatives

Intramolecular cyclization of γ-substituted amino acid derivatives is another route to form the cyclopropane ring. This method involves:

  • Preparation of γ-substituted amino acid precursors.
  • Intramolecular nucleophilic substitution or ring closure under controlled conditions.
  • Preservation of stereochemistry through careful choice of reaction conditions.

This approach is less common but offers an alternative pathway for stereoselective synthesis.

Analytical and Characterization Techniques

Ensuring the stereochemical purity and structural integrity of this compound requires advanced analytical methods:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Structural elucidation and stereochemistry 1H and 13C NMR, including NOE experiments to confirm cis/trans relationships and ring strain effects
X-ray Crystallography Absolute configuration confirmation Gold standard for stereochemical assignment
Polarimetry / Circular Dichroism (CD) Optical purity assessment Measurement of optical rotation and chiroptical properties
High-Performance Liquid Chromatography (HPLC) Enantiomeric separation and purity Chiral stationary phases for resolution of stereoisomers
Mass Spectrometry (MS) Molecular weight and fragmentation pattern High-resolution ESI-MS for molecular confirmation
Infrared Spectroscopy (IR) Functional group identification Characteristic stretches for amino and carboxyl groups

Comparative Summary of Preparation Methods

Method Advantages Limitations Typical Yield Stereoselectivity
Alkylation of Nitroacetate + Cyclization Scalable, high purity, industrially viable Multi-step, requires careful control of conditions High (>70%) High (stereospecific)
Asymmetric Ylide Cyclopropanation High stereoselectivity, versatile Requires chiral catalysts, sensitive to conditions Moderate to high Very high
Intramolecular Cyclization Direct ring formation, stereocontrol Limited substrate scope Moderate Moderate to high

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Role in Plant Hormone Regulation

ACC is pivotal in the biosynthesis of ethylene, which regulates numerous physiological processes in plants. The enzyme ACC oxidase catalyzes the conversion of ACC to ethylene, making it crucial for understanding plant growth and development.

Key Applications:

  • Ethylene Production : ACC is used as a proxy to study ethylene's effects on plant physiology. Exogenous application of ACC can mimic ethylene's role in promoting fruit ripening and senescence .
  • Stress Response : Studies indicate that ACC may help plants cope with environmental stressors such as waterlogging by modulating ethylene levels .

Enhancing Crop Yield and Quality

Research has demonstrated that ACC can enhance crop yield and quality through its effects on growth regulation.

Case Studies:

  • Waterlogging Tolerance : A study showed that inoculation with specific bacteria reduced ACC levels in waterlogged plants, leading to improved growth compared to uninoculated controls .
  • Fruit Ripening : Application of ACC has been shown to accelerate ripening in various fruits, including tomatoes and bananas, by enhancing ethylene production .

Mechanistic Insights into ACC Function

Recent mechanistic studies have elucidated the biochemical pathways involving ACC and its role beyond ethylene synthesis.

Research Findings:

  • Cell Wall Regulation : ACC has been implicated in cell wall signaling pathways that influence plant structure and response to biotic stress . For example, mutations in certain receptor-like kinases that interact with ACC lead to altered cellulose biosynthesis and plant morphology.
  • Stomatal Development : Research indicates that ACC influences stomatal development by regulating guard cell formation, which is critical for plant gas exchange and transpiration .

Applications in Biotechnology

ACC's unique properties have made it a subject of interest in biotechnological applications.

Biotechnological Uses:

  • Genetic Engineering : Manipulating ACC levels can be a strategy for developing genetically modified crops with enhanced stress tolerance or improved growth rates.
  • Cosmetic Formulations : Emerging studies suggest potential applications of ACC in cosmetic products due to its moisturizing properties when combined with other ingredients .

Data Table: Summary of ACC Applications

Application AreaDescriptionKey Findings
Plant Hormone RegulationPrecursor for ethylene productionMimics ethylene effects on ripening
Crop Yield EnhancementImproves growth under stress conditionsEnhanced yield under waterlogging
Mechanistic InsightsInvolved in cell wall regulationAffects cellulose biosynthesis
Biotechnological UsesPotential in genetic engineering and cosmeticsPossible moisturizing effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Cyclopropane carboxylic acids exhibit diverse biological activities depending on substituents and stereochemistry. Below is a comparative analysis of (1S,2R)-2-Aminocyclopropane-1-carboxylic acid and related analogs:

Table 1: Structural and Functional Comparison
Compound Name (IUPAC) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Findings References
This compound C₄H₇NO₂ Amino, carboxylic acid 101.105 Ethylene biosynthesis precursor
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid C₅H₆F₃NO₂ Trifluoromethyl, amino, carboxylic acid 175.10 Investigated for pharmaceutical applications (e.g., enzyme inhibition)
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid C₁₀H₉ClO₂ Chlorophenyl, carboxylic acid 196.63 Synthetic intermediate; potential agrochemical use
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid C₆H₉NO₄ Amino, carboxymethyl, carboxylic acid 159.14 Targets LSD1/CoREST complex and nuclear factors
rac-(1R,2S)-2-Aminocyclopropane-1-carboxylic acid C₄H₇NO₂ Racemic mixture of stereoisomers 101.105 Used in studies contrasting stereochemical effects

Physicochemical Properties

  • Polarity and Solubility: The parent compound’s polar surface area (101.00 Ų in analogs like (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid) suggests moderate solubility in aqueous media, whereas chlorophenyl or trifluoromethyl groups increase hydrophobicity (e.g., XlogP = -3.40 vs. 2.1 for chlorophenyl analogs) .
  • Stability : Cyclopropane rings confer strain, but substitutions like trifluoromethyl groups enhance metabolic stability, making them more suitable for drug design .

Ethylene Pathway Studies

  • This compound is compartmentalized in plant cells and transported to vacuoles for ethylene synthesis.

Biological Activity

(1S,2R)-2-Aminocyclopropane-1-carboxylic acid (ACC) is a chiral amino acid that plays a crucial role in the biosynthesis of ethylene, a key plant hormone. This compound's unique cyclopropane structure contributes to its biological activities, particularly in plant physiology. This article examines the biological activity of ACC, its synthesis, interactions, and potential applications based on diverse research findings.

Ethylene Biosynthesis

ACC is primarily recognized as a precursor in the biosynthesis of ethylene. Ethylene influences various physiological processes in plants, including:

  • Fruit Ripening : Ethylene promotes the ripening process in fruits, enhancing flavor and aroma.
  • Leaf Abscission : It regulates leaf drop by affecting cell separation.
  • Stress Responses : Ethylene plays a role in plant responses to biotic and abiotic stresses.

Research indicates that ACC is converted to ethylene through the action of enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which catalyzes the final step in ethylene production .

Synthesis of ACC

ACC can be synthesized through various methods. One common approach involves the enzymatic conversion of L-methionine to ACC via a series of reactions mediated by ACC synthase (ACS) and ACO. The synthesis can also be achieved through chemical methods that yield high purity and specific isomers .

Enzymatic Interactions

The enzymatic interactions of ACC are critical for understanding its biological activity. Studies have shown that variations in substrate analogs can significantly influence the efficiency and specificity of enzymatic reactions involved in converting ACC to ethylene. For instance, the formation of functional dimers among ACS enzymes enhances their structural and functional complexity, which is essential for their activity .

Case Studies

  • Arabidopsis thaliana Studies : Research involving Arabidopsis mutants has demonstrated that specific ACS isoforms are differentially expressed in various tissues, impacting developmental processes such as germination and stress responses. Knockout studies revealed that altering ACS expression levels can significantly affect ethylene production and plant growth .
  • In Silico Studies : Recent computational studies have explored new derivatives of ACC to assess their potential as inhibitors of ACO enzymes. Molecular docking analyses indicated that certain derivatives exhibit stronger binding affinities compared to traditional inhibitors, suggesting their potential utility in modulating ethylene biosynthesis .

Comparative Analysis with Related Compounds

ACC shares structural similarities with other cyclic amino acids, which may exhibit distinct biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructure TypeUnique Features
1-Aminocyclobutane-1-carboxylic acidCyclobutane derivativeExhibits different biological activities related to cyclic amino acids
1-Amino-2-vinylcyclopropanecarboxylic acidVinyl-substituted cyclopropaneKey building block for inhibitors of hepatitis C virus NS3 protease
3-Aminocyclobutane-1-carboxylic acidCyclobutane derivativeInvolved in different metabolic pathways compared to cyclopropane derivatives

Potential Therapeutic Applications

Given its structural similarity to other bioactive compounds, ACC has been investigated for therapeutic applications beyond its role in plant biology. Its ability to modulate ethylene production suggests potential uses in agriculture for enhancing crop resilience against stressors and improving post-harvest fruit quality .

Q & A

Q. What are the common synthetic routes for (1S,2R)-2-Aminocyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropanation efficiency?

The synthesis typically involves cyclopropanation via diazo compounds and transition metal catalysts (e.g., rhodium or copper). For example, cyclopropane ring formation can be optimized using stereoselective catalysts to control the (1S,2R) configuration . Reaction conditions such as temperature (−20°C to room temperature), solvent polarity, and catalyst loading significantly impact yield and stereochemical purity. Post-synthesis, chiral HPLC or NMR is recommended to confirm enantiomeric excess .

Q. How should researchers handle this compound to ensure laboratory safety?

The compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory hazard (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, avoiding moisture .

Q. What role does this compound play as an intermediate in synthesizing drug candidates?

It serves as a key intermediate for neurological and metabolic disorder therapeutics. Its strained cyclopropane ring enhances binding affinity to enzyme active sites, such as ACC deaminase, making it valuable for designing enzyme inhibitors .

Q. Which analytical techniques are essential for characterizing this compound’s purity and stereochemistry?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) to resolve enantiomers. Confirm structure via 1^1H/13^{13}C NMR (focusing on cyclopropane ring protons at δ 1.2–2.5 ppm) and high-resolution mass spectrometry (HRMS). Polarimetry can verify optical rotation .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound affect its reactivity in enzyme inhibition studies?

The (1S,2R) configuration creates a rigid scaffold that mimics natural substrates, enabling selective inhibition. For example, in ACC deaminase studies, the stereochemistry dictates hydrogen-bonding interactions with catalytic residues (e.g., Lys51 and Asp174), as shown by X-ray crystallography . Modifying stereochemistry reduces inhibitory potency by >90% in some cases .

Q. What methodological approaches resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability reports can arise from differing buffer systems or impurity profiles. Conduct accelerated stability studies (pH 1–13, 25–40°C) with LC-MS monitoring. For instance, decomposition at pH <3 involves ring-opening to form allylic amines, while alkaline conditions (pH >10) promote decarboxylation. Use deuterated solvents in NMR to track degradation pathways .

Q. How do structural modifications, such as fluorination at the cyclopropane ring, influence biochemical interactions and metabolic stability?

Introducing fluorine (e.g., 2,2-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. Fluorine’s electronegativity also strengthens dipole interactions in enzyme binding pockets. However, excessive fluorination may increase toxicity (e.g., hepatic CYP inhibition) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Transition from batch to flow chemistry improves reproducibility by controlling exothermic cyclopropanation. Use immobilized chiral catalysts (e.g., Rh(II)-bound silica) to enhance stereoselectivity. Monitor reaction progress via inline FTIR to optimize diazo compound feed rates .

Q. How does the compound’s strain energy impact its reactivity in ring-opening reactions?

The cyclopropane ring’s strain energy (~27 kcal/mol) facilitates ring-opening via nucleophilic attack. For example, in acidic conditions, the ring opens to form a carbocation intermediate, which reacts with nucleophiles (e.g., water or amines). DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

Q. What are the limitations of current computational models in predicting this compound’s biological activity?

Molecular docking often underestimates the steric effects of the cyclopropane ring. Hybrid QM/MM simulations (e.g., ONIOM) improve accuracy by modeling electronic transitions during enzyme binding. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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